molecular formula C18H21N5O3 B14935263 1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide

Cat. No.: B14935263
M. Wt: 355.4 g/mol
InChI Key: ZXESKJZXNAKUAS-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a triazole ring, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]indole-3-carboxamide

InChI

InChI=1S/C18H21N5O3/c1-25-10-8-23-11-13(12-5-2-3-6-14(12)23)17(24)20-18-19-16(21-22-18)15-7-4-9-26-15/h2-3,5-6,11,15H,4,7-10H2,1H3,(H2,19,20,21,22,24)

InChI Key

ZXESKJZXNAKUAS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)C4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

    Attachment of the Tetrahydrofuran Moiety: This step involves the formation of a tetrahydrofuran ring through cyclization reactions, often using diols or epoxides as starting materials.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed, introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea: Known for its growth-enhancing properties in plants.

    2,2,5,5-tetramethyltetrahydrofuran: A non-peroxide forming ether solvent with unique solvation properties.

Uniqueness

1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide stands out due to its combination of an indole core, triazole ring, and tetrahydrofuran moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

The compound 1-(2-methoxyethyl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is a complex organic molecule that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound suggest potential pharmacological applications, particularly in drug development.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4O3C_{15}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.35 g/mol. The presence of the indole and triazole moieties is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄O₃
Molecular Weight304.35 g/mol
CAS Number2034228-25-4

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. A study highlighted that compounds with a triazole core demonstrate broad-spectrum antifungal activity against various fungal strains due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is critical in ergosterol biosynthesis .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A study demonstrated that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound showed IC50 values in the micromolar range against colon carcinoma cells . The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Antiviral Activity

The antiviral activity of triazole derivatives has been documented as well. These compounds can interfere with viral replication processes and have been explored for their efficacy against viruses such as HIV and HCV. The presence of nitrogen atoms in the triazole ring enhances the interaction with viral proteins, making them promising candidates for antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Indole moiety : Enhances lipophilicity and cellular permeability.
  • Triazole ring : Essential for antifungal and anticancer activity.
  • Methoxyethyl group : May improve solubility and bioavailability.

Case Studies

  • Antifungal Efficacy : In a comparative study involving various triazole derivatives, the target compound was found to be effective against Candida albicans with an MIC value comparable to established antifungals like fluconazole .
  • Cytotoxicity Against Cancer Cells : A synthesized analog demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 μM, indicating its potential as an anticancer agent .

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